molecular formula C12H10ClNO B6496845 4-[(2-chlorophenoxy)methyl]pyridine CAS No. 1457803-10-9

4-[(2-chlorophenoxy)methyl]pyridine

Cat. No.: B6496845
CAS No.: 1457803-10-9
M. Wt: 219.66 g/mol
InChI Key: ACHNNICRYOUAGC-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenoxy)methyl]pyridine ( 1457803-10-9) is a high-purity chemical intermediate designed for advanced research and development. Its unique structure, featuring a pyridine core substituted with a 2-chlorophenoxymethyl group, imparts distinct electronic properties and reactivity, making it a valuable building block in organic synthesis . This compound is particularly significant in pharmaceutical research, where it acts as a key precursor for the synthesis of biologically active molecules. Its structural motifs are explored in the development of potent inhibitors for various enzymatic targets, including kinases, highlighting its potential in anticancer drug discovery . Furthermore, the compound's stability under standard conditions and compatibility with common organic reactions, such as nucleophilic substitutions and palladium-catalyzed cross-coupling, makes it a practical and versatile choice for constructing complex molecular architectures . Beyond pharmaceutical applications, this compound shows promise in materials science. Its molecular structure allows it to function as an effective ligand in the construction of metal-organic frameworks (MOFs), where it can enhance the stability and selectivity of these materials for potential applications in gas adsorption and separation technologies . The pyridine ring offers coordination sites for metal complexation, which is also valuable in the development of novel coordination complexes and functional polymers . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(2-chlorophenoxy)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHNNICRYOUAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorophenoxy)methyl]pyridine typically involves the reaction of 2-chlorophenol with a suitable pyridine derivative. One common method is the nucleophilic substitution reaction where 2-chlorophenol reacts with a pyridine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorophenoxy)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chlorophenoxy group to a phenol group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Phenol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-chlorophenoxy)methyl]pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-chlorophenoxy)methyl]pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorophenoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Key Compounds:

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Substituents: Chlorine at pyridine C2, amino at C2, and variable groups (e.g., -CH3, -NO2, -Br) on phenyl rings. Impact: Electron-withdrawing groups (e.g., -NO2) increase molecular polarity and reduce solubility in nonpolar solvents.

2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Core: Pyrimidine instead of pyridine, with a nitro group and thiopheneyl substituent. Impact: The pyrimidine ring introduces additional nitrogen atoms, altering electronic distribution and binding affinity compared to pyridine derivatives .

SIB-1757 (6-methyl-2-(phenylazo)-3-pyridinol) Substituents: Azo and hydroxyphenyl groups. Impact: The azo group enables π-π stacking with biological targets, contributing to its potency as an mGluR5 antagonist (IC50: 0.37 µM) .

Comparison Table:

Compound Core Structure Key Substituents Notable Features
4-[(2-Chlorophenoxy)methyl]pyridine Pyridine 2-Chlorophenoxymethyl Moderate polarity; potential for hydrogen bonding via ether oxygen.
2-Amino-4-(2-chloro-5-(4-MePh)pyridin-3-yl)-1-(4-MePh)pyridine Pyridine 2-Cl, 2-NH2, 4-MePh High melting point (268–287°C); amino group enhances bioactivity .
2-Chloro-4-(3-nitrophenoxy)pyrimidine Pyrimidine 2-Cl, 3-NO2, 6-thiopheneyl Increased planarity due to pyrimidine core; nitro group enhances reactivity .
SIB-1757 Pyridine 2-Phenylazo, 3-OH, 6-Me Noncompetitive mGluR5 antagonist; IC50: 0.37 µM .

Target Compound:

  • Likely synthesized via nucleophilic substitution or coupling reactions, similar to analogs in and . For example, chloromethylation of pyridine followed by phenoxy substitution under basic conditions .

Comparison Table:

Compound Key Reagents/Conditions Yield Reference
This compound (Hypothetical) Pyridine, ClCH2OPh, base N/A -
2-Amino-4-(2-chloro-5-(4-MePh)pyridin-3-yl)-1-(4-MePh)pyridine CH3CN, K2CO3, reflux 67–81%
2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine Thionyl chloride, CH2Cl2 Not reported
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine NaOH, CH2Cl2 99% purity

Physicochemical Properties

Key Observations:

  • Melting Points : Pyridine derivatives with bulky substituents (e.g., 4-substituted phenyl groups) exhibit higher melting points (268–287°C) due to increased molecular symmetry and packing efficiency .
  • Solubility: Electron-withdrawing groups (e.g., -NO2, -Cl) reduce solubility in polar solvents, while amino or hydroxyl groups improve aqueous solubility .
  • Molecular Weight: Derivatives with multiple aromatic rings (e.g., hexahydroquinoline-carbonitriles) have higher molecular weights (466–545 g/mol), impacting pharmacokinetic profiles .

Comparison Table:

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound ~235.7 Not reported Ether, chloro, pyridine
2-Amino-4-(2-chloro-5-(4-MePh)pyridin-3-yl)-1-(4-MePh)pyridine 466–545 268–287 Amino, chloro, methyl
2-Chloro-4-(3-nitrophenoxy)pyrimidine ~307.7 Not reported Nitro, thiopheneyl
SIB-1757 213.2 Not reported Azo, hydroxyl

Q & A

Q. What are the established synthesis routes for 4-[(2-chlorophenoxy)methyl]pyridine?

A common method involves reacting 4-chlorobenzyl chloride with 2-chloropyridine in the presence of a base (e.g., NaOH) under reflux conditions. This facilitates nucleophilic substitution at the benzylic position, yielding the target compound. Reaction optimization includes controlling temperature (typically 80–100°C) and solvent choice (e.g., ethanol or DMF). Post-synthesis purification often involves column chromatography or recrystallization .

Q. What safety protocols are critical when handling this compound?

Due to limited toxicological data, handle the compound under fume hoods with PPE (gloves, lab coat, goggles). Avoid inhalation, skin contact, and environmental release. Store in airtight containers away from moisture and oxidizers. Toxicity studies should be prioritized, as acute/chronic effects remain uncharacterized .

Q. Which analytical methods confirm its structural integrity?

  • 1H/13C NMR : Identifies proton environments (e.g., pyridine ring protons at δ 7.2–8.5 ppm) and carbon backbone.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 235.06).
  • TLC : Monitors reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol.
  • Catalyst Screening : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions.
  • Continuous Flow Reactors : Enable precise temperature control and reduce side reactions. Yields >80% are achievable with optimized parameters .

Q. How should discrepancies in reported toxicity data be addressed?

  • In Silico Modeling : Use tools like EPA’s TEST or OECD QSAR Toolbox to predict ecotoxicity (e.g., LC50 for aquatic organisms).
  • In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on HepG2 cells) to identify acute effects.
  • Collaborative Studies : Cross-validate data with independent labs to resolve contradictions .

Q. What substituent modifications enhance biological activity?

  • Electron-Withdrawing Groups : Fluorine at the phenyl ring (para position) increases metabolic stability and binding affinity to enzymes (e.g., kinase inhibitors).
  • Heterocyclic Additions : Introducing morpholine or piperidine rings improves solubility and target selectivity.
  • Phosphoryl Functionalization : Enhances metal coordination for catalytic or separation applications .

Q. What challenges arise during purification, and how are they resolved?

  • Byproduct Formation : Side products from incomplete substitution require gradient elution in chromatography (e.g., hexane/ethyl acetate 4:1 to 1:1).
  • Crystallization Issues : Use mixed solvents (e.g., petroleum ether/ethyl acetate) for recrystallization. Slow cooling improves crystal purity .

Q. How to design derivatives for specific biological targets (e.g., CNS receptors)?

  • Docking Studies : Model interactions using PyMOL or AutoDock to identify key binding residues.
  • Bioisosteric Replacement : Replace chlorophenyl with difluorophenyl to enhance blood-brain barrier penetration.
  • Pharmacophore Mapping : Prioritize pyridine and chlorophenoxy groups for structural-activity relationships (SAR) .

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